ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-(propan-2-yl)-2-[2-(thiophen-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused thiophene-pyridine core (thieno[2,3-c]pyridine). Key structural attributes include:
- Position 6: A propan-2-yl (isopropyl) group enhancing steric bulk and lipophilicity.
- Position 3: An ethyl carboxylate group, influencing solubility and metabolic stability.
- Salt form: Hydrochloride improves aqueous solubility for pharmacological applications .
Synthesis: The compound is synthesized via a multi-step route involving:
A four-component reaction of 5-substituted thiophene-2-carbaldehyde, ethyl 2-cyanoacetate, acetone, and ammonium acetate to form pyridinone precursors .
Chlorination with POCl₃ to generate reactive intermediates (e.g., 2-chloro derivatives) .
Nucleophilic substitution with 2-(thiophen-2-yl)acetamide to install the acetamido group .
Properties
IUPAC Name |
ethyl 6-propan-2-yl-2-[(2-thiophen-2-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2.ClH/c1-4-24-19(23)17-14-7-8-21(12(2)3)11-15(14)26-18(17)20-16(22)10-13-6-5-9-25-13;/h5-6,9,12H,4,7-8,10-11H2,1-3H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAIZYJNDKXRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride ()
- Key difference: Position 2 substituent is 2-phenoxybenzamido instead of 2-(thiophen-2-yl)acetamido.
- Reduced hydrogen-bonding capacity compared to the thiophene-containing acetamido group .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
- Key difference : Position 2 is an unprotected amine , while position 6 hosts a tert-butoxycarbonyl (Boc) group.
- The free amine at position 2 allows for further derivatization, unlike the target compound’s acetamido group .
Substituent Variations at Position 6
Salt Form and Solubility
Data Table: Structural and Physicochemical Comparison
Research Implications
- Structure-Activity Relationships (SAR): The thiophene moiety in the target compound may enhance interactions with electron-deficient biological targets (e.g., kinase active sites) compared to bulkier phenoxybenzoyl groups .
- Synthetic Flexibility : The four-component reaction () offers a versatile platform for generating diverse analogs by varying aldehydes or nucleophiles .
- Safety Considerations : Handling intermediates like chlorinated pyridines () requires stringent safety protocols, whereas Boc-protected derivatives () are typically less hazardous .
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